Ethyl chloro-(2-nitro-5-(pentafluorosulfanyl)phenyl) acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl chloro-(2-nitro-5-(pentafluorosulfanyl)phenyl) acetate is a chemical compound with the molecular formula C10H9ClF5NO4S and a molecular weight of 369.69 g/mol . This compound is characterized by the presence of a nitro group, a pentafluorosulfanyl group, and an ethyl chloroacetate moiety attached to a phenyl ring. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
The synthesis of ethyl chloro-(2-nitro-5-(pentafluorosulfanyl)phenyl) acetate involves several stepsThe reaction conditions typically involve the use of strong acids and bases, as well as specific temperature and pressure conditions to ensure the desired product is obtained .
Industrial production methods for this compound may involve large-scale nitration and esterification processes, utilizing specialized equipment to handle the reactive intermediates and ensure safety and efficiency .
Analyse Chemischer Reaktionen
Ethyl chloro-(2-nitro-5-(pentafluorosulfanyl)phenyl) acetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common reagents and conditions used in these reactions include strong acids, bases, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Ethyl chloro-(2-nitro-5-(pentafluorosulfanyl)phenyl) acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and pharmaceuticals.
Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of ethyl chloro-(2-nitro-5-(pentafluorosulfanyl)phenyl) acetate involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the pentafluorosulfanyl group can influence the compound’s electronic properties and reactivity. The ethyl chloroacetate moiety can undergo hydrolysis or substitution reactions, leading to the formation of active intermediates that interact with biological targets .
Vergleich Mit ähnlichen Verbindungen
Ethyl chloro-(2-nitro-5-(pentafluorosulfanyl)phenyl) acetate can be compared with other similar compounds, such as:
Mthis compound: This compound has a similar structure but with a methyl group instead of an ethyl group.
Sulfur, [3-(1-chloro-2-ethoxy-2-oxoethyl)-4-nitrophenyl]pentafluoro-: This compound has a similar core structure but different substituents.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and properties compared to its analogs .
Eigenschaften
Molekularformel |
C10H9ClF5NO4S |
---|---|
Molekulargewicht |
369.69 g/mol |
IUPAC-Name |
[3-chloro-2-nitro-5-(pentafluoro-λ6-sulfanyl)phenyl] butanoate |
InChI |
InChI=1S/C10H9ClF5NO4S/c1-2-3-9(18)21-8-5-6(22(12,13,14,15)16)4-7(11)10(8)17(19)20/h4-5H,2-3H2,1H3 |
InChI-Schlüssel |
YWWGFSDELBAUEP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)OC1=C(C(=CC(=C1)S(F)(F)(F)(F)F)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.